2-Amino-5-phenylthiophene-3-carboxamide

Catalog No.
S668218
CAS No.
4815-35-4
M.F
C11H10N2OS
M. Wt
218.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-phenylthiophene-3-carboxamide

CAS Number

4815-35-4

Product Name

2-Amino-5-phenylthiophene-3-carboxamide

IUPAC Name

2-amino-5-phenylthiophene-3-carboxamide

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

InChI

InChI=1S/C11H10N2OS/c12-10(14)8-6-9(15-11(8)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)

InChI Key

UHEGYTDIDBFUJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N

Synonyms

2-Amino-5-phenyl-3-thiophenecarboxamide

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N

2-Amino-5-phenylthiophene-3-carboxamide (CAS: 4815-35-4) is a highly functionalized, procurement-critical heterocyclic building block synthesized via the Gewald reaction. Characterized by a thiophene core substituted with a primary amine, a primary carboxamide, and a lipophilic phenyl ring, this compound is primarily utilized as a direct precursor for the synthesis of thieno[2,3-d]pyrimidines [1]. In industrial and medicinal chemistry workflows, its orthogonal reactive sites allow for efficient, one-pot cyclocondensation reactions, while its specific substitution pattern serves as a privileged scaffold for ATP-competitive inhibitors targeting bacterial DNA gyrase and human kinases [2].

Research Fit

IKKβ-mediated NF-κB pathway research models
Mycobacterial GyrB ATPase target engagement studies
Dual-target probe for inflammation and anti-infective research

Generic substitution of this compound with closely related analogs fundamentally disrupts both synthetic processability and downstream application efficacy. Replacing the 3-carboxamide group with an ester (e.g., ethyl 2-amino-5-phenylthiophene-3-carboxylate) or a carbonitrile completely alters the cyclocondensation pathway, requiring harsher reagents (such as POCl3 or polyphosphoric acid) or significantly longer reaction times to achieve the thienopyrimidin-4(3H)-one core [1]. Furthermore, substituting the 5-phenyl group with simple aliphatic chains (like 4,5-dimethyl analogs) eliminates critical pi-pi stacking and hydrophobic interactions required for high-affinity binding in the ATP-binding pockets of target enzymes, rendering the resulting derivatives biochemically inactive in target-directed screens [2].

Substitution Risk

Attribute
Target (5-phenyl)
Substitute (e.g., 5-(4-fluorophenyl))
IKKβ inhibition context
Intermediate affinity; no reported STAT3 activity
Higher affinity; may introduce STAT3 off-target effects
Selectivity window
Inferred IKKβ selectivity; profile not fully defined
Reported high IKKβ selectivity; broader kinase panel interactions possible

Superior One-Step Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-ones

For the synthesis of thienopyrimidin-4(3H)-one libraries, 2-amino-5-phenylthiophene-3-carboxamide offers a highly efficient one-pot cyclization pathway compared to its ester counterpart. When reacted with formamide at 150°C, the carboxamide directly yields the target pyrimidone core without the need for intermediate isolation [1]. In contrast, utilizing ethyl 2-amino-5-phenylthiophene-3-carboxylate requires prolonged heating (e.g., 160°C for 16 hours) or a multi-step amidation-cyclization sequence to achieve the same heterocyclic framework [2].

Evidence DimensionCyclocondensation efficiency and required conditions
Target Compound DataDirect cyclization with formamide at 150°C to yield pyrimidone
Comparator Or BaselineEthyl 2-amino-5-phenylthiophene-3-carboxylate (requires 160°C for 16h or multi-step amidation)
Quantified DifferenceElimination of one synthetic step and reduction in thermal/time requirements
ConditionsFormamide-mediated cyclocondensation

Procurement of the carboxamide directly eliminates an entire synthetic step and reduces energy consumption in the production of thienopyrimidine libraries.

IKKβ inhibition
Data to verify
IC₅₀ 1.9 μM (IKKβ-IN-4)
vs. 0.3 μM BMS-345541 / 0.0179 μM TPCA-1 / ~0.250 μM IMD-0354
Supports intermediate IKKβ modulation studies
Cell-free assay; cross-study comparison may vary

Critical Hydrogen Bonding in GyrB ATP-Binding Pocket

In anti-tubercular drug discovery, the 3-carboxamide moiety is an indispensable pharmacophore. Derivatives built from 2-amino-5-phenylthiophene-3-carboxamide utilize the primary amide to form critical hydrogen bonds with the Asp79 residue in the ATP-binding pocket of Mycobacterium tuberculosis DNA GyrB, achieving IC50 values as low as 0.86 ± 0.81 μM [1]. Ester or nitrile comparators lack this dual hydrogen-bond donor/acceptor capability, resulting in a complete loss of target affinity at the ATP-binding site [1].

Evidence DimensionTarget enzyme inhibition (Mtb GyrB IC50)
Target Compound DataIC50 = 0.86 ± 0.81 μM (for optimized derivatives)
Comparator Or BaselineEster/nitrile analogs (loss of Asp79 hydrogen bonding)
Quantified DifferenceRestoration of low-micromolar to sub-micromolar target inhibition
ConditionsMtb DNA gyrase supercoiling and M. smegmatis GyrB ATPase assays

For drug discovery programs targeting bacterial topoisomerases, the primary amide is a non-negotiable structural feature, dictating the procurement of this specific building block over ester or nitrile analogs.

Mtb GyrB supercoiling
Reported
0.86 ± 0.81 μM (series derivative)
vs. 152 μM novobiocin
Supports antitubercular GyrB functional assay context
Optimized derivative; parent compound data not reported

Enhanced Binding Affinity via 5-Position Aryl Stacking

The presence of the 5-phenyl group on the thiophene core provides essential lipophilic contacts that are absent in cheaper aliphatic Gewald products. Biophysical investigations using differential scanning fluorimetry demonstrate that the 5-phenyl substitution stabilizes the protein-ligand complex in the GyrB domain, maintaining high ligand efficiency [1]. Aliphatic analogs, such as 2-amino-4,5-dimethylthiophene-3-carboxamide, fail to adequately occupy this aryl-binding hydrophobic pocket, leading to significantly reduced biochemical potency [1].

Evidence DimensionProtein-ligand complex stability and hydrophobic pocket occupancy
Target Compound DataPositive thermal shift in differential scanning fluorimetry due to 5-phenyl pi-pi stacking
Comparator Or BaselineAliphatic analogs (e.g., 4,5-dimethyl substitution)
Quantified DifferenceSignificant enhancement in target binding affinity and complex stability
ConditionsDifferential scanning fluorimetry against GyrB domain

Buyers screening for high-affinity kinase or gyrase inhibitors must select the 5-phenyl derivative over aliphatic Gewald thiophenes to ensure baseline potency.

Antimycobacterial spectrum
Reported
M. tuberculosis, M. avium: active
E. coli, S. pneumoniae: inactive
Supports species-selective antimycobacterial screening
Growth inhibition assays; broad-spectrum comparators differ
IKKβ/IKKα selectivity
Class-level
Not directly profiled; SAR-inferred
Isoform-selectivity profile requires direct study
Analog-based inference; distinct from TPCA-1 (22-fold)

Precursor for Thieno[2,3-d]pyrimidin-4(3H)-one Libraries

Due to its highly efficient one-pot cyclocondensation with formamide, this compound is the optimal starting material for synthesizing diverse thienopyrimidine libraries, bypassing the multi-step requirements of ester or nitrile analogs [1].

Scaffold for Anti-Tubercular Drug Discovery

The strict requirement for hydrogen bonding with the Asp79 residue makes this exact carboxamide compound a mandatory scaffold for developing novel, ATP-competitive inhibitors of Mycobacterium tuberculosis DNA GyrB [2].

Development of Kinase Inhibitors

The combination of the hydrogen-bonding carboxamide and the lipophilic 5-phenyl group provides a privileged pharmacophore for targeting the ATP-binding sites of various human kinases, ensuring high ligand efficiency in early-stage drug discovery [2].

Application Selection Guide

Application
Selection Property
Validation Focus
NF-κB pathway research
Moderate IKKβ affinity context
Dose-response pathway modulation studies
Antitubercular hit-to-lead optimization
GyrB supercoiling scaffold
SAR-driven potency and selectivity analysis
IKK isoform selectivity studies
Inferred IKKβ/IKKα selectivity window
Phenotypic comparison with kinase panel
GyrB ATPase mechanism research
ATP-binding domain probe
Biochemical ATPase activity assays

XLogP3

2.3

Wikipedia

2-amino-5-phenylthiophene-3-carboxamide

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